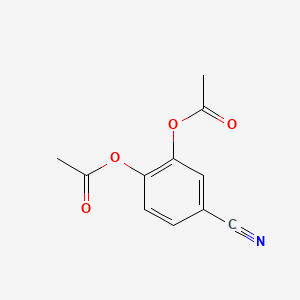

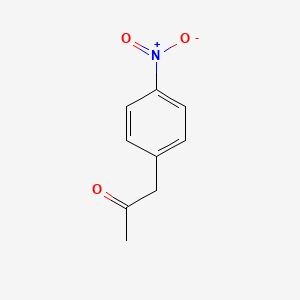

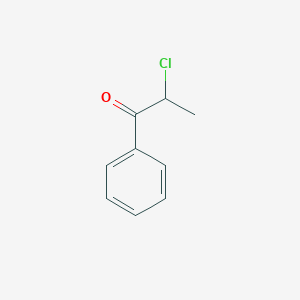

3,4-Diacetoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for preparing 3,4-dihydroxybenzonitrile includes the steps of reacting a nitrile compound with an alkali metal halide, followed by treating with an acid . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .

Chemical Reactions Analysis

While specific chemical reactions involving “3,4-Diacetoxybenzonitrile” are not available, related compounds have been studied. For example, benzonitrile has been used in the synthesis of nitrogen-containing heterocyclic compounds . Also, benzoic acid has been studied for its reactions with OH, NO3, and SO4− radicals .

Aplicaciones Científicas De Investigación

Biotransformation and Environmental Fate

Benzonitriles, particularly halogenated versions like Bromoxynil (3,5‐dibromo‐4‐hydroxybenzonitrile), have been studied for their biotransformation under various environmental conditions. These studies reveal that compounds like Bromoxynil can be degraded anaerobically, indicating a potential for environmental bioremediation strategies. The degradation processes involve reductive debromination leading to the formation of less harmful compounds, which can ultimately degrade to carbon dioxide (Knight, Berman, & Häggblom, 2003).

Inhibition of Enzymatic Activity and Antimicrobial Effects

Compounds similar to 3,4-Diacetoxybenzonitrile, such as 3,4-Dihydroxybenzonitrile, have been explored for their inhibitory effects on enzymes like mushroom tyrosinase. This enzyme is crucial in melanin production, and its inhibition has potential applications in cosmetics and treatment of hyperpigmentation disorders. Additionally, some benzonitriles show antimicrobial activities, suggesting their use as antimicrobial agents against a range of bacteria and fungi (Qin, 2008).

Synthesis and Chemical Characterization

The synthesis and characterization of benzonitrile derivatives are crucial for developing new compounds with potential applications in medicinal chemistry, agriculture (as herbicides), and as intermediates for further chemical transformations. Studies focusing on the synthesis, including environmentally friendly approaches, provide a foundation for the development of new compounds and their applications in various fields (Subbarayappa, Joshi, Patil, & Marg, 2010).

Propiedades

IUPAC Name |

(2-acetyloxy-4-cyanophenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRIDYHXQXSNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diacetoxybenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N,N,1-trimethyl-](/img/structure/B1346134.png)

![4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1346143.png)